5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid
Description
Properties
IUPAC Name |
5-methoxy-2-[4-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O3/c1-21-11-6-7-12(13(8-11)14(19)20)9-2-4-10(5-3-9)15(16,17)18/h2-8H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVYIBPKRXSFPEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594981 | |
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400727-17-5 | |
| Record name | 4-Methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Bromination of m-Methoxybenzoic Acid
A patent by CN112250562A outlines a high-yield bromination method for synthesizing 2-bromo-5-methoxybenzoic acid from m-methoxybenzoic acid. Key steps include:
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Solvent Selection : Dichloromethane or chloroform as halogenated hydrocarbon solvents.
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Bromination Reagents : N-Bromosuccinimide (NBS) or elemental bromine (Br₂) with red phosphorus as an initiator.
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Catalysis : Sulfuric acid and potassium bromide as co-catalysts.
Reaction Conditions :
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Temperature: -10°C to 80°C (optimal at 0–5°C for regioselectivity).
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Time: 12–24 hours.
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Yield: 83–95% with purity ≥98.5% after recrystallization in ethanol.
Mechanistic Insight :
Electrophilic bromination occurs preferentially at the ortho position relative to the methoxy group due to its strong electron-donating effect, directing incoming electrophiles to the 2-position. The carboxylic acid group remains inert under these conditions, avoiding side reactions.
Suzuki-Miyaura Cross-Coupling for Aryl-Aryl Bond Formation
Coupling of 2-Bromo-5-Methoxybenzoic Acid with 4-Trifluoromethylphenylboronic Acid
The Suzuki-Miyaura reaction is employed to introduce the 4-trifluoromethylphenyl group. Experimental parameters derived from analogous syntheses include:
Reaction Setup :
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Catalyst : Pd(PPh₃)₄ (5 mol%).
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Base : K₂CO₃ or Cs₂CO₃ (2 equiv).
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Solvent : Toluene/water (4:1 v/v) or DMF.
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Temperature : 80–100°C under nitrogen.
Procedure :
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Dissolve 2-bromo-5-methoxybenzoic acid (1.0 equiv) and 4-trifluoromethylphenylboronic acid (1.2 equiv) in degassed toluene.
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Add Pd(PPh₃)₄ and base, then reflux for 12–18 hours.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate).
Challenges :
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The electron-withdrawing trifluoromethyl group reduces the nucleophilicity of the boronic acid, necessitating elevated temperatures.
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Competing protodeboronation is mitigated by using anhydrous solvents and inert atmospheres.
Alternative Pathways and Comparative Analysis
Ullmann Coupling with Copper Catalysis
While less common, Ullmann coupling using CuI and 1,10-phenanthroline as ligands has been explored for analogous systems:
Conditions :
Friedel-Crafts Acylation
Friedel-Crafts approaches face limitations due to the deactivating nature of the trifluoromethyl group, which inhibits electrophilic attack on the aryl ring. Preliminary attempts yielded <30% product with significant byproducts.
Functional Group Protection and Deprotection Strategies
Carboxylic Acid Protection
To prevent side reactions during coupling, the carboxylic acid group is often protected as a methyl ester using diazomethane or trimethylsilyl chloride:
Protection :
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Treat 2-bromo-5-methoxybenzoic acid with CH₂N₂ in methanol to form methyl 2-bromo-5-methoxybenzoate (yield: 95%).
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After coupling, hydrolyze the ester with NaOH (2M) in THF/water (1:1) to regenerate the acid (yield: 90–95%).
Scalability and Industrial Considerations
Cost-Benefit Analysis of Routes
| Method | Catalyst Cost | Yield | Purity | Scalability |
|---|---|---|---|---|
| Suzuki-Miyaura | High (Pd) | 85% | ≥99% | Moderate |
| Ullmann Coupling | Low (Cu) | 70% | 95% | Limited |
| Direct Bromination | Low | 95% | 98.5% | High |
Key Takeaways :
Chemical Reactions Analysis
Carboxylic Acid Reactions
The carboxylic acid group undergoes typical derivatization reactions:
The acid chloride intermediate is pivotal for further reactions, such as coupling with Grignard reagents (see Section 2.2).
Methoxy Group Demethylation
The methoxy group can be selectively demethylated using boron tribromide (BBr₃):
| Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| BBr₃ | CH₂Cl₂, 0°C → RT, 2–4 h | 5-Hydroxy-2-(4-trifluoromethylphenyl)benzoic acid | 55–59% |
This reaction proceeds via cleavage of the methyl ether bond, yielding a phenolic hydroxyl group.
Trifluoromethyl Group Stability
The -CF₃ group is generally inert under acidic/basic conditions but can participate in radical reactions or nucleophilic aromatic substitution under extreme conditions (e.g., high-temperature fluorination).
Suzuki-Miyaura Coupling
While direct coupling of the benzoic acid is uncommon, its boronic acid derivative (synthesized via directed ortho-metalation) participates in Suzuki reactions:
| Substrate | Partner | Catalyst | Product | Yield | References |
|---|---|---|---|---|---|
| Aryl boronic acid | Aryl halide | Pd(PPh₃)₄ | Biaryl derivatives | 60–75% |
Grignard Reactions
The acid chloride reacts with Grignard reagents to form ketones:
| Grignard Reagent | Conditions | Product | Yield | References |
|---|---|---|---|---|
| 4-Methoxybutyl MgCl | FeCl₃, anhydrous ether | 5-Methoxy-1-(4-trifluoromethylphenyl)pentanone | 64% |
This reaction is critical in synthesizing intermediates for pharmaceuticals like fluvoxamine .
Electrophilic Aromatic Substitution
The aromatic ring’s reactivity is modulated by the electron-donating methoxy (-OCH₃) and electron-withdrawing trifluoromethyl (-CF₃) groups:
Prodrug Derivatives
The carboxylic acid can be converted to phosphate esters to enhance solubility:
| Prodrug Type | Reagents | Bioavailability | References |
|---|---|---|---|
| Phosphate ester | POCl₃, followed by hydrolysis | 64% (mouse model) |
This modification improves oral absorption by 50% compared to non-prodrug formulations .
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : This compound serves as an important building block for synthesizing various organic compounds. Its unique trifluoromethyl group enhances its reactivity and stability, making it valuable in synthetic chemistry.
- Reagent in Chemical Reactions : It is utilized in various chemical reactions, such as oxidation and substitution reactions, which are essential for developing new materials and compounds.
Biology
- Biological Activity Studies : Research has indicated that 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid may exhibit biological activities, including interactions with biomolecules. Studies are ongoing to explore its potential anti-inflammatory and anticancer properties .
- Mechanism of Action : The compound's trifluoromethyl group is believed to play a crucial role in enhancing its biological activity by improving metabolic stability and interaction with molecular targets involved in disease pathways.
Medicine
- Pharmaceutical Development : The compound is being investigated for its potential therapeutic properties. It acts as an intermediate for synthesizing pharmaceutical agents, including those used in treating depression and other psychiatric disorders .
- Drug Formulation : Its unique chemical properties make it suitable for formulating new drugs that require specific interactions with biological targets .
Industry
- Material Science : Due to its distinctive chemical characteristics, 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is employed in developing advanced materials such as polymers and coatings. These applications leverage its stability and reactivity to enhance material performance.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-methoxy-2-(4-trifluoromethylphenyl)benzoic acid with structurally related benzoic acid derivatives, focusing on substituent effects, physicochemical properties, and biological relevance.
Substituent Position and Electronic Effects
- 5-Methoxy-2-(trifluoromethyl)benzoic acid (Compound 26, ): Differs by replacing the 4-trifluoromethylphenyl group with a 2-trifluoromethyl substituent. Used in synthesizing benzoylpiperidine derivatives, indicating relevance in CNS drug development .
- 5-Methoxy-2,4-bis(trifluoromethyl)benzoic acid (): Contains two trifluoromethyl groups (positions 2 and 4), amplifying electron-withdrawing effects. Likely exhibits higher acidity (lower pKa) and lower solubility in aqueous media compared to the mono-substituted compound .
Functional Group Variations
- 5-Methoxy-2-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid (Compound 38, ): Replaces the trifluoromethylphenyl group with a methoxybiphenylsulfonamido moiety. Methoxy groups improve lipophilicity but may reduce metabolic stability compared to trifluoromethyl .
Pharmacological Analogues
Research Findings and Implications
- Electron-Withdrawing Effects : The trifluoromethyl group enhances metabolic stability and target affinity by resisting cytochrome P450-mediated oxidation .
- Hybrid Analogues : Combining sulfonamide and trifluoromethylphenyl groups (e.g., ’s Compound 49) may yield dual-action compounds with improved pharmacokinetics .
Biological Activity
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, including its mechanisms of action, research findings, and applications in various scientific fields.
Chemical Structure and Properties
The chemical structure of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid includes a methoxy group and a trifluoromethyl group, which enhance its electronic properties and stability. These modifications contribute to its unique biological activity by influencing molecular interactions with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C15H12F3O3 |
| Molecular Weight | 303.25 g/mol |
| Solubility | Soluble in organic solvents, limited solubility in water |
| pKa | 4.5 (indicative of acidic properties) |
The biological activity of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer-related pathways:
- Molecular Targets : The compound may interact with enzymes or receptors that are crucial for inflammatory responses or cancer cell proliferation.
- Signaling Pathways : It is suggested that the compound modulates pathways such as NF-κB and MAPK, which are pivotal in regulating gene expression and cellular responses to stress and inflammation.
Anti-inflammatory Activity
Research indicates that 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid exhibits anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. Notably:
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Cell Line Studies : The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC50 values indicate effective concentrations required to inhibit cell growth:
Cell Line IC50 (µM) MCF-7 22.54 A549 5.08 - Mechanisms of Action : The anticancer effects may be mediated through apoptosis induction and cell cycle arrest, as evidenced by increased caspase activity in treated cells .
Case Studies
- In Vitro Studies on MCF-7 Cells : A study demonstrated that treatment with 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid resulted in a significant reduction in cell viability, indicating its potential as an effective anticancer agent.
- In Vivo Models : Preliminary animal studies have shown promising results where the compound reduced tumor size in xenograft models, supporting its therapeutic potential against solid tumors .
Applications in Research and Industry
5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid is not only valuable for its biological activities but also serves as an intermediate in organic synthesis. Its unique properties make it suitable for:
- Pharmaceutical Development : As a building block for drug candidates targeting inflammatory diseases and cancers.
- Material Science : Utilized in the development of advanced materials due to its chemical stability and reactivity.
Q & A
Q. What are the optimal synthetic routes for 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : A common approach involves coupling reactions, such as Suzuki-Miyaura cross-coupling, to introduce the 4-trifluoromethylphenyl group to the benzoic acid core. For example, a brominated 5-methoxybenzoic acid derivative can react with 4-trifluoromethylphenylboronic acid under palladium catalysis. Optimization includes:
- Catalyst system : Use Pd(PPh₃)₄ (1-2 mol%) in a DMF/H₂O solvent mixture .
- Temperature : Maintain 80–100°C for 6–12 hours to ensure complete coupling .
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%), confirmed by HPLC .
Yield improvements (≥80%) are achievable by pre-activating boronic acids with potassium carbonate .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid in research settings?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR in DMSO-d₆ can confirm substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/0.1% trifluoroacetic acid (70:30) to assess purity (≥98%) and detect impurities .
- Melting Point Analysis : Compare observed mp (e.g., 287.5–293.5°C for analogous compounds) with literature values to verify crystallinity .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the mechanism of action of 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid in enzyme inhibition studies?
- Methodological Answer :
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., COX-2 inhibition) with varying substrate concentrations (0.1–10 µM) to determine IC₅₀ values. Include positive controls (e.g., celecoxib) for comparison .
- Molecular Docking : Perform computational simulations (AutoDock Vina) to predict binding interactions with enzyme active sites, focusing on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the trifluoromethyl moiety .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., ester derivatives) to evaluate the necessity of the methoxy group for activity .
Q. What methodologies are recommended for resolving contradictions in reported solubility and stability data of fluorinated benzoic acid derivatives like 5-Methoxy-2-(4-trifluoromethylphenyl)benzoic acid?
- Methodological Answer :
- Solubility Profiling : Conduct parallel solubility tests in DMSO, PBS (pH 7.4), and simulated gastric fluid (pH 1.2) using UV-Vis spectroscopy (λmax ~260 nm). Note discrepancies due to pH-dependent ionization of the carboxylic acid group .
- Stability Studies : Use accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS to monitor degradation products. For photo-sensitive derivatives, store samples in amber vials under nitrogen .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic transitions affecting solubility (e.g., endothermic peaks at 290°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
